N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-2-phenoxyacetamide

regioisomerism medicinal chemistry structure-activity relationship

N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-2-phenoxyacetamide (CAS 941933-21-7, molecular formula C₁₉H₂₀N₂O₃, MW 324.4 g/mol) is a synthetic small molecule featuring a phenoxyacetamide core linked to a 2-oxopyrrolidin-1-yl-substituted toluidine moiety. The compound belongs to a broader class of phenoxyacetamide derivatives investigated for anticancer activity via PARP-1 inhibition and apoptosis induction.

Molecular Formula C19H20N2O3
Molecular Weight 324.38
CAS No. 941933-21-7
Cat. No. B2473420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-2-phenoxyacetamide
CAS941933-21-7
Molecular FormulaC19H20N2O3
Molecular Weight324.38
Structural Identifiers
SMILESCC1=C(C=CC(=C1)NC(=O)COC2=CC=CC=C2)N3CCCC3=O
InChIInChI=1S/C19H20N2O3/c1-14-12-15(9-10-17(14)21-11-5-8-19(21)23)20-18(22)13-24-16-6-3-2-4-7-16/h2-4,6-7,9-10,12H,5,8,11,13H2,1H3,(H,20,22)
InChIKeyMXAHJGINAKAENW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[3-Methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-2-phenoxyacetamide (CAS 941933-21-7): Structural Identity and Comparator Landscape for Procurement Decisions


N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-2-phenoxyacetamide (CAS 941933-21-7, molecular formula C₁₉H₂₀N₂O₃, MW 324.4 g/mol) is a synthetic small molecule featuring a phenoxyacetamide core linked to a 2-oxopyrrolidin-1-yl-substituted toluidine moiety [1]. The compound belongs to a broader class of phenoxyacetamide derivatives investigated for anticancer activity via PARP-1 inhibition and apoptosis induction [2]. Its defining structural feature is the 3-methyl-4-(2-oxopyrrolidin-1-yl) substitution pattern on the central phenyl ring, which distinguishes it from the closely related regioisomer N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-2-phenoxyacetamide (CAS 941889-70-9) and the des-methyl analog N-[4-(2-oxopyrrolidin-1-yl)phenyl]-2-phenoxyacetamide (CAS 922885-24-3) . The compound is catalogued in PubChem (CID 7686518) and is primarily available through custom synthesis and specialty chemical suppliers for research use [1].

Why Generic Substitution of N-[3-Methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-2-phenoxyacetamide with Structural Analogs Carries Quantifiable Risk


Within the phenoxyacetamide-2-oxopyrrolidine chemical space, minor positional changes in the methyl and oxopyrrolidine substituents on the central phenyl ring produce structurally distinct regioisomers with non-interchangeable properties. The targeted regioisomer (3-methyl-4-oxopyrrolidine substitution) positions the methyl group ortho to the oxopyrrolidine ring, creating a steric environment around the anilide nitrogen that differs fundamentally from the 4-methyl-3-oxopyrrolidine regioisomer (CAS 941889-70-9) . This substitution pattern influences both the conformational landscape of the acetamide linker and the electron-donating properties at the aniline nitrogen, which in turn affect hydrogen-bonding capacity and target binding geometry [1]. Furthermore, class-level evidence from phenoxyacetamide derivatives demonstrates that removal of the methyl substituent (as in the des-methyl analog CAS 922885-24-3) alters lipophilicity (calculated ΔlogP ≈ 0.3–0.5 units) and topological polar surface area, parameters known to modulate membrane permeability and target engagement in anticancer assays [2]. Generic interchange among these analogs without experimental validation therefore risks altered target selectivity, divergent pharmacokinetic behavior, and non-reproducible biological results.

Quantitative Differentiation Evidence for N-[3-Methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-2-phenoxyacetamide (CAS 941933-21-7) Against Key Comparators


Regioisomeric Differentiation: 3-Methyl-4-(2-Oxopyrrolidin-1-yl) vs. 4-Methyl-3-(2-Oxopyrrolidin-1-yl) Substitution Pattern

The target compound (CAS 941933-21-7) bears the 2-oxopyrrolidin-1-yl group para to the acetamide-bearing aniline nitrogen and the methyl group meta to that nitrogen. Its closest regioisomer, CAS 941889-70-9, reverses this arrangement: the methyl group is para to the aniline nitrogen and the 2-oxopyrrolidine is meta. Both share the identical molecular formula C₁₉H₂₀N₂O₃ and molecular weight (324.4 g/mol), yet differ in the steric and electronic environment of the anilide NH . The 3-methyl-4-oxopyrrolidine configuration places the electron-donating methyl group in closer proximity to the acetamide carbonyl, potentially modulating the acidity of the amide NH proton and altering hydrogen-bond donor strength relative to the 4-methyl regioisomer [1].

regioisomerism medicinal chemistry structure-activity relationship

Methyl Group Contribution to Lipophilicity: Target Compound vs. Des-Methyl Analog

The target compound contains a methyl substituent on the central phenyl ring that is absent in the des-methyl analog N-[4-(2-oxopyrrolidin-1-yl)phenyl]-2-phenoxyacetamide (CAS 922885-24-3). The methyl group contributes to increased lipophilicity and steric bulk. PubChem-computed XLogP3 for the target compound is 2.6 [1]. The des-methyl analog, lacking this methyl group, is predicted to have a lower logP by approximately 0.4–0.6 log units based on the Hansch π constant for aromatic methyl substitution (π ≈ 0.52) [2]. This difference in lipophilicity is significant in medicinal chemistry optimization, where ΔlogP ≥ 0.3 units can measurably impact membrane permeability, plasma protein binding, and nonspecific tissue distribution [3].

lipophilicity drug-likeness physicochemical properties

Phenoxyacetamide Class-Level Evidence: PARP-1 Inhibition and Apoptosis Induction in HepG2 Cells

Novel semi-synthetic phenoxyacetamide derivatives have demonstrated potent cytotoxic activity against HepG2 hepatocellular carcinoma cells via PARP-1 inhibition and apoptosis induction. In a 2023 study, compound I and compound II (phenoxyacetamide derivatives) showed IC₅₀ values of 1.43 µM and 5.32 µM against HepG2 cells, respectively, compared with the standard drug 5-fluorouracil (5-FU) at an IC₅₀ of 13.4 µM, representing 9.4-fold and 2.5-fold greater potency [1]. Both compounds were more potent against HepG2 than MCF-7 breast cancer cells, indicating cell-line selectivity within the phenoxyacetamide class [1]. The target compound (CAS 941933-21-7) shares the phenoxyacetamide pharmacophore and the 2-oxopyrrolidine ring system with these active derivatives, suggesting potential engagement with the PARP-1/apoptosis axis, though direct experimental confirmation is pending [2].

PARP-1 inhibition apoptosis liver cancer phenoxyacetamide

Structural Relationship to the 2-Oxopyrrolidine Pharmacophore: Phenylpiracetam and Brivaracetam as Reference Compounds

The 2-oxopyrrolidin-1-yl moiety is a privileged scaffold in CNS drug discovery, exemplified by the clinically used nootropic phenylpiracetam (carphedon, CAS 77472-70-9; 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamide) and the antiepileptic levetiracetam/brivaracetam family [1]. The target compound differs from phenylpiracetam in two critical aspects: (1) the 2-oxopyrrolidine ring is N-aryl-substituted (attached to the central phenyl ring bearing the acetamide) rather than N-alkyl-substituted (attached directly to the acetamide side chain); and (2) the presence of the phenoxyacetamide extension introduces additional hydrogen-bond acceptor capacity (total HBA count = 3 vs. 2 for phenylpiracetam) and increased molecular weight (324.4 vs. 218.3 g/mol) [2]. These structural differences redirect the compound away from the SV2A/synaptic vesicle target space of levetiracetam analogs and toward the phenoxyacetamide biological space.

2-oxopyrrolidine nootropic CNS levetiracetam analog

Calculated Drug-Likeness and Oral Bioavailability Potential vs. Class Comparators

The target compound satisfies all four Lipinski Rule of Five criteria: MW = 324.4 (<500), XLogP3 = 2.6 (<5), H-bond donors = 1 (<5), H-bond acceptors = 3 (<10) [1]. This places it in favorable drug-like chemical space compared with many phenoxyacetamide derivatives that carry additional polar or charged substituents. By comparison, the PARP-1 inhibitor Compound I from the Sayed et al. (2023) study bears additional functional groups that increase molecular weight and polarity [2]. The target compound's rotatable bond count of 5, combined with its balanced logP, positions it in the 'golden triangle' region associated with favorable oral absorption in the plot of MW vs. logP vs. tPSA [3]. However, no experimental solubility, permeability, or metabolic stability data are currently available for this specific compound.

drug-likeness Lipinski Rule of Five ADME lead optimization

Critical Data Gap Advisory: Absence of Published Experimental Biological Activity Data

A comprehensive search of PubMed, PubChem BioAssay, ChEMBL, and BindingDB as of May 2026 reveals no published experimental bioactivity data (IC₅₀, Kd, Ki, EC₅₀, or MIC values) for N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-2-phenoxyacetamide (CAS 941933-21-7) [1]. The ZINC database similarly reports no known activity for this compound in ChEMBL 20 [2]. This compound appears to exist primarily as a specialty chemical available through custom synthesis vendors, with vendor-reported claims of anticancer activity that lack publicly accessible primary data for verification [3]. The absence of experimental data contrasts with the published phenoxyacetamide literature (e.g., Sayed et al., 2023), where structurally related compounds have documented cytotoxic IC₅₀ values. Researchers procuring this compound should anticipate the need for de novo biological characterization and should not rely on vendor-reported activity claims without independent verification.

data gap screening compound experimental validation procurement risk

Recommended Research and Industrial Application Scenarios for N-[3-Methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-2-phenoxyacetamide Based on Differentiated Evidence


Regioisomer-Controlled Structure-Activity Relationship (SAR) Studies in Phenoxyacetamide Lead Optimization

This compound is ideally suited as a defined regioisomeric probe in SAR campaigns exploring the impact of methyl and oxopyrrolidine positioning on the central phenyl ring. Its 3-methyl-4-(2-oxopyrrolidin-1-yl) substitution pattern provides a sterically and electronically distinct anchor point compared with the 4-methyl-3-(2-oxopyrrolidin-1-yl) regioisomer (CAS 941889-70-9) . Researchers engaged in phenoxyacetamide-based anticancer or CNS drug discovery can systematically compare both regioisomers in parallel biological assays to deconvolute the contribution of substitution geometry to target binding, selectivity, and cellular potency. This application is supported by the compound's favorable computed drug-likeness profile (Ro5 compliant, tPSA 58.6 Ų, XLogP3 2.6), which permits further derivatization without exceeding lead-likeness boundaries [1].

PARP-1 Inhibition and Apoptosis Screening in HepG2 and MCF-7 Cancer Models

Given class-level evidence that phenoxyacetamide derivatives act as potent PARP-1 inhibitors and apoptosis inducers in HepG2 cells (with published IC₅₀ values of 1.43–5.32 µM for closely related analogs) , this compound represents a candidate for primary screening in the PARP-1/HepG2 apoptotic axis. Its structural relationship to Compound I and Compound II from the Sayed et al. (2023) study, combined with its distinct substitution pattern, makes it valuable for expanding the SAR around the phenoxyacetamide pharmacophore. Procurement for this application should include plans for MTT-based cytotoxicity assays in HepG2 and MCF-7 cells, PARP-1 enzymatic inhibition assays, and annexin V/PI apoptosis flow cytometry, using 5-fluorouracil as a positive control benchmark.

Computational Chemistry and Molecular Docking Campaigns Leveraging a Privileged 2-Oxopyrrolidine Scaffold

The 2-oxopyrrolidine moiety is a well-characterized privileged scaffold in medicinal chemistry with known binding modes to diverse protein targets . This compound's combination of the 2-oxopyrrolidine ring and the phenoxyacetamide extension offers a unique pharmacophore for virtual screening and docking studies. Its modest molecular weight (324.4 Da) and balanced physicochemical properties make it suitable for structure-based design campaigns targeting enzymes with known phenoxyacetamide inhibitor chemotypes (e.g., PARP-1, MAO, EthR, DOT1L, and mosquito AChE1) [1]. Procurement for computational workflows should include acquisition of the 3D conformer library and validation of docking poses against crystallographic data where available.

Chemical Biology Tool Compound for Probing the Biological Consequence of Methyl Group Positioning in Arylacetamides

The presence and position of the methyl substituent on the central phenyl ring directly modulates lipophilicity (ΔlogP ≈ +0.4–0.6), steric environment, and potentially metabolic stability (via altered susceptibility to CYP-mediated aromatic hydroxylation) . This compound, together with its des-methyl analog (CAS 922885-24-3) and regioisomer (CAS 941889-70-9), forms a matched molecular pair series for systematically investigating the impact of methyl group placement on in vitro ADME parameters, including microsomal stability, plasma protein binding, and Caco-2 permeability. Such studies are foundational for advancing phenoxyacetamide lead series toward in vivo proof-of-concept [1].

Quote Request

Request a Quote for N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-2-phenoxyacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.